

N-octadecyl-pSar25 for Gene Therapy Applications: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-octadecyl-pSar25

Cat. No.: B15547716

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Disclaimer: Information specifically detailing "**N-octadecyl-pSar25**" is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the closely related and extensively studied class of polysarcosine (pSar) lipid conjugates used in lipid nanoparticles (LNPs) for gene therapy. The principles, protocols, and data presented are representative of pSar-LNPs and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Rise of Polysarcosine Lipids in Gene Delivery

The success of mRNA-based vaccines has propelled lipid nanoparticles (LNPs) to the forefront of non-viral gene delivery. A critical component of conventional LNPs is the polyethylene glycol (PEG)-lipid conjugate, which provides a hydrophilic corona to prevent aggregation and reduce clearance by the immune system. However, the immunogenicity of PEG has raised concerns, leading to the exploration of alternative "stealth" polymers. Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a highly promising alternative.[1][2][3] pSar-lipid conjugates, such as **N-octadecyl-pSar25**, offer a biocompatible and biodegradable option with the potential for improved transfection efficiency and a more favorable safety profile compared to their PEGylated counterparts.[1][4] This guide delves into the technical aspects of utilizing pSar-lipids for gene therapy applications.

Mechanism of Action: Enhancing Delivery and Reducing Immunogenicity

The primary role of **N-octadecyl-pSar25** in an LNP formulation is to form a protective hydrophilic layer that sterically stabilizes the nanoparticle. This "stealth" coating minimizes opsonization by serum proteins, thereby reducing uptake by the reticuloendothelial system and prolonging circulation time. Unlike PEG, which can elicit anti-PEG antibodies leading to accelerated blood clearance and potential hypersensitivity reactions, pSar is generally considered to be non-immunogenic.

The mechanism of pSar-LNP mediated gene delivery follows the general pathway of LNP uptake and endosomal escape. The LNPs are internalized by cells, primarily through apolipoprotein E (ApoE)-mediated endocytosis. Once inside the endosome, the decreasing pH protonates the ionizable lipids within the LNP core. This charge reversal is believed to facilitate the disruption of the endosomal membrane, allowing the encapsulated nucleic acid payload (e.g., mRNA, siRNA) to be released into the cytoplasm where it can be translated into protein or elicit its gene-silencing effect. Studies suggest that pSar-LNPs may exhibit enhanced endosomal escape compared to PEGylated LNPs, contributing to their higher transfection potency.

Synthesis and Formulation of pSar-Lipid Nanoparticles

The synthesis of **N-octadecyl-pSar25** involves the conjugation of an N-octadecyl lipid anchor to a polysarcosine polymer with a degree of polymerization of 25. The formulation of pSar-LNPs for gene delivery is typically achieved through rapid mixing techniques, such as microfluidics. This method allows for precise control over nanoparticle size and polydispersity.

A typical pSar-LNP formulation consists of four key components:

- **Ionizable Lipid:** Positively charged at low pH to complex with the negatively charged nucleic acid payload and facilitate endosomal escape.
- **Helper Phospholipid:** A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the nanoparticle.

- Cholesterol: Modulates membrane fluidity and stability.
- pSar-Lipid (e.g., **N-octadecyl-pSar25**): Provides a hydrophilic shell for stabilization and prolonged circulation.

The lipids are dissolved in an organic solvent (e.g., ethanol), while the nucleic acid is in an acidic aqueous buffer. These two solutions are rapidly mixed using a microfluidic device, leading to the self-assembly of the LNPs. The resulting nanoparticle suspension is then dialyzed or buffer-exchanged into a physiologically compatible buffer.

Experimental Protocols

pSar-LNP Formulation via Microfluidic Mixing

- Preparation of Lipid Stock Solution:
 - Dissolve the ionizable lipid, helper phospholipid, cholesterol, and **N-octadecyl-pSar25** in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid).
 - The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.
- Preparation of Nucleic Acid Solution:
 - Dissolve the mRNA or other nucleic acid payload in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The concentration will depend on the desired nucleic acid-to-lipid ratio.
- Microfluidic Mixing:
 - Set up a microfluidic mixing system (e.g., NanoAssembler).
 - Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
 - Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The total flow rate will influence the resulting nanoparticle size.
- Purification and Buffer Exchange:

- Collect the LNP suspension from the outlet of the microfluidic device.
- Dialyze the suspension against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the ethanol and exchange the buffer. Alternatively, use tangential flow filtration for larger scale preparations.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
 - Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

Characterization of pSar-LNPs

- Particle Size and Polydispersity Index (PDI):
 - Dilute the LNP suspension in PBS.
 - Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
- Zeta Potential:
 - Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
 - Measure the surface charge using Laser Doppler Velocimetry.
- Nucleic Acid Encapsulation Efficiency:
 - Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
 - Measure the fluorescence intensity of the LNP suspension before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
 - Calculate the encapsulation efficiency using the formula: $\text{Encapsulation Efficiency (\%)} = (\text{Fluorescence_after_lysis} - \text{Fluorescence_before_lysis}) / \text{Fluorescence_after_lysis} * 100$
- Structural Analysis:

- Small-Angle X-ray Scattering (SAXS) can be used to investigate the internal structure and lamellarity of the LNPs.

In Vitro and In Vivo Evaluation

In Vitro Transfection

- Cell Culture:
 - Plate the target cells in a suitable growth medium and allow them to adhere overnight.
- Transfection:
 - Dilute the pSar-LNP formulation in a serum-free medium.
 - Add the diluted LNPs to the cells at various concentrations of the nucleic acid payload.
 - Incubate the cells for a specified period (e.g., 24-48 hours).
- Assessment of Gene Expression or Knockdown:
 - For mRNA delivery, measure the expression of the encoded protein using methods like ELISA, western blotting, or flow cytometry (if the protein is fluorescent or cell-surface expressed).
 - For siRNA delivery, measure the knockdown of the target gene's mRNA or protein level using qRT-PCR or western blotting.

In Vivo Studies

- Animal Model:
 - Select an appropriate animal model for the disease indication.
- Administration:
 - Administer the pSar-LNP formulation via the desired route (e.g., intravenous, intramuscular).

- Evaluation of Efficacy:
 - At selected time points post-administration, collect tissues or blood samples.
 - Measure the expression of the delivered gene in the target organ or the level of the therapeutic protein in circulation.
- Safety and Tolerability:
 - Monitor the animals for any adverse effects.
 - Collect blood for hematology and clinical chemistry analysis.
 - Perform histopathological examination of major organs.

Data Summary

The following tables summarize typical quantitative data for pSar-LNPs based on available literature.

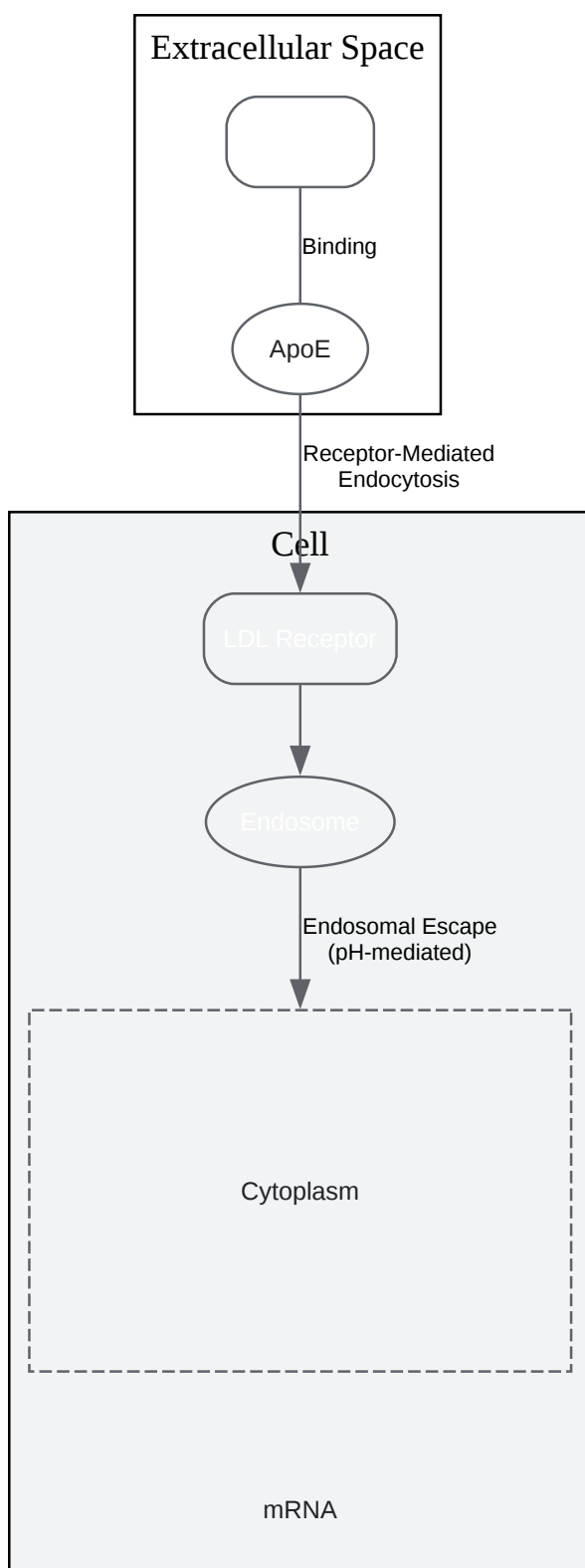
Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs

Parameter	pSar-LNP	PEG-LNP
Hydrodynamic Diameter (nm)	80 - 150	70 - 120
Polydispersity Index (PDI)	< 0.2	< 0.2
Zeta Potential (mV)	-5 to +5	-5 to +5
Encapsulation Efficiency (%)	> 90%	> 90%

Table 2: In Vitro and In Vivo Performance of pSar-LNPs vs. PEG-LNPs

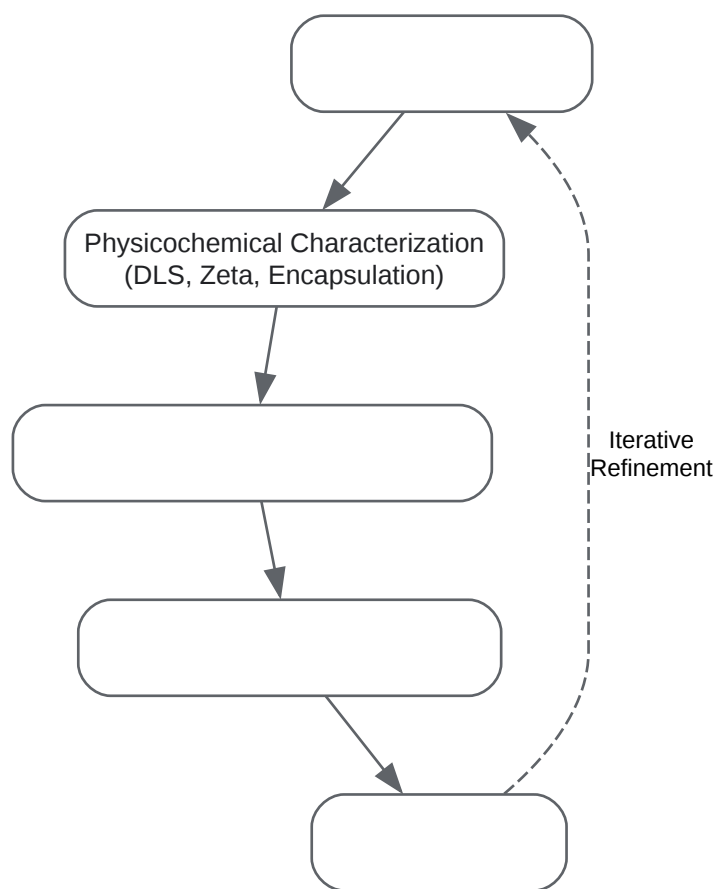
Parameter	pSar-LNP	PEG-LNP
In Vitro Transfection Efficiency	Higher	Lower
In Vivo Protein Expression	Higher	Lower
Pro-inflammatory Cytokine Secretion	Lower	Higher
Complement Activation	Reduced	Higher

Visualizations



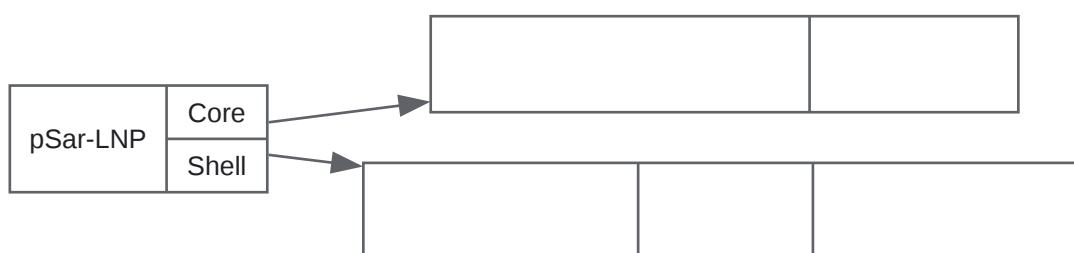
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Caption: Cellular uptake and endosomal escape pathway of a pSar-LNP.



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Caption: Experimental workflow for the evaluation of pSar-LNPs.



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Caption: Logical relationship of components in a pSar-LNP formulation.

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- To cite this document: BenchChem. [N-octadecyl-pSar25 for Gene Therapy Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547716#n-octadecyl-psar25-for-gene-therapy-applications]

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